molecular formula C6H9NO2 B6155924 (2-nitroethenyl)cyclobutane CAS No. 2103322-37-6

(2-nitroethenyl)cyclobutane

Cat. No. B6155924
CAS RN: 2103322-37-6
M. Wt: 127.1
InChI Key:
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Description

“(2-nitroethenyl)cyclobutane” is a chemical compound with the CAS Number: 36931-20-0 . It is a derivative of cyclobutane, which is a type of alkane that has one or more rings of carbon atoms in its structure .


Synthesis Analysis

Cyclobutanes can be synthesized through various methods. One of the common methods is the [2 + 2] cycloaddition of terminal alkenes with allenoates . This reaction enables a rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates .


Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including “(2-nitroethenyl)cyclobutane”, can be analyzed in terms of angle strain, torsional strain, and steric interactions . These factors can influence the stability of the molecule .


Chemical Reactions Analysis

Cyclobutanes can undergo a variety of chemical reactions. For instance, they can participate in electrocyclic reactions, which involve the breaking and forming of π bonds . These reactions can occur under both thermal and photochemical conditions .


Physical And Chemical Properties Analysis

Cyclobutanes have higher boiling points, melting points, and densities compared to alkanes due to the greater number of London forces that they contain . They are also nonpolar and usually hydrophobic .

Mechanism of Action

The mechanism of action of cyclobutane derivatives in chemical reactions often involves changes in their molecular orbital symmetry. For instance, in electrocyclic reactions, the highest-occupied molecular orbital (HOMO) in the thermal case has different orbital symmetry than the HOMO in the photochemical case .

Safety and Hazards

Cyclobutane is classified as an extremely flammable gas and contains gas under pressure, which may explode if heated . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Future research in the field of cyclobutane synthesis could focus on developing new strategies for the construction of cyclobutane rings . For instance, new directing-group-free enantioselective [2 + 2] photocycloaddition reactions that give chiral cyclobutanes could be useful .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-nitroethenyl)cyclobutane involves the reaction of cyclobutene with nitromethane followed by reduction of the resulting nitroalkene.", "Starting Materials": [ "Cyclobutene", "Nitromethane", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Add nitromethane to cyclobutene in methanol and diethyl ether solvent mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then add sodium borohydride", "Stir the reaction mixture for several hours", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain (2-nitroethenyl)cyclobutane" ] }

CAS RN

2103322-37-6

Product Name

(2-nitroethenyl)cyclobutane

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

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